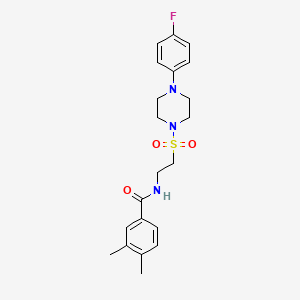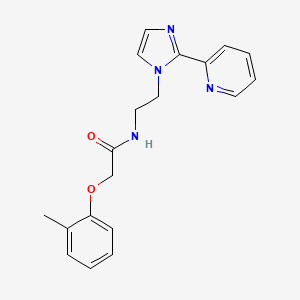
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as PEAQX, is a selective antagonist of the AMPA receptor. This compound has been widely used in scientific research studies to investigate the role of AMPA receptors in different physiological and pathological processes.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) explored the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, revealing significant antioxidant activities through various in vitro assays. These findings highlight the potential of pyridine and imidazole-containing compounds in developing new antioxidant agents with metal coordination capabilities (K. Chkirate et al., 2019).
Fluorescent Probes for Mercury Ion Detection
N. Shao et al. (2011) reported the one-pot synthesis of imidazo[1,2-a]pyridines, demonstrating their efficiency as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This study illustrates the use of pyridine-imidazole compounds in environmental monitoring and chemical sensing applications (N. Shao et al., 2011).
Heterocyclic Compound Synthesis for Insecticidal Activity
A. Fadda et al. (2017) utilized a cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursor for synthesizing various heterocycles, including pyrrole, pyridine, and coumarin derivatives, which were tested for insecticidal activity against the cotton leafworm. This research demonstrates the potential of such compounds in developing new insecticides (A. Fadda et al., 2017).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-15-6-2-3-8-17(15)25-14-18(24)21-10-12-23-13-11-22-19(23)16-7-4-5-9-20-16/h2-9,11,13H,10,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCLNMNOCRELTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)

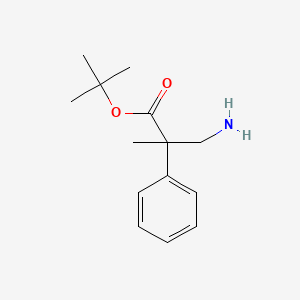
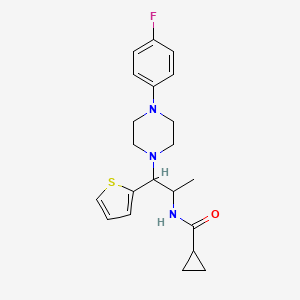
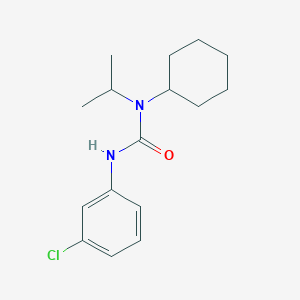
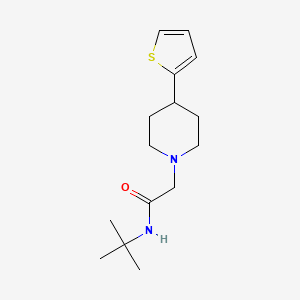
![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)
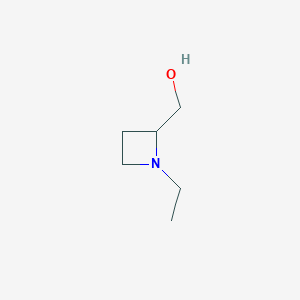
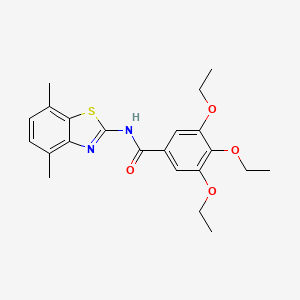
![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)
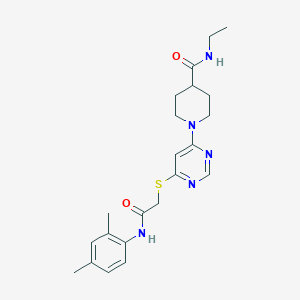

![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2950909.png)
